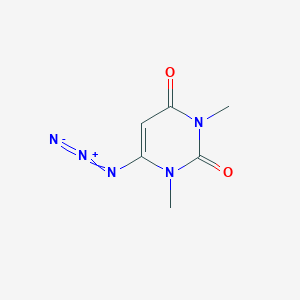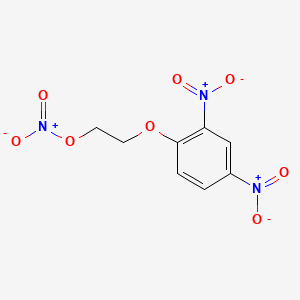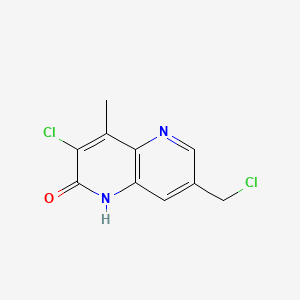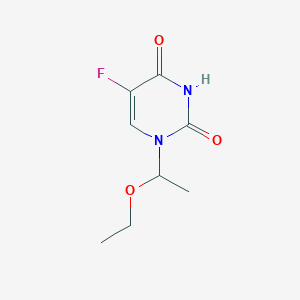
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-(pentyloxy)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-5-(pentyloxy)-1-phenyl-1H-pyrazole-3-carboxamide: is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a pentyloxy group, a phenyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-(pentyloxy)-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-(pentyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-5-(pentyloxy)-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new pyrazole derivatives with different substituents.
Applications De Recherche Scientifique
N,N-Dimethyl-5-(pentyloxy)-1-phenyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-5-(pentyloxy)-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anti-inflammatory studies, it may interact with inflammatory mediators.
Comparaison Avec Des Composés Similaires
N,N-Dimethyltryptamine: A structurally related compound with psychoactive properties.
5-Methoxytryptamine: Another related compound with biological activity.
N,N-Dimethyl-5-methoxytryptamine: Shares structural similarities and is studied for its neurochemical effects.
Uniqueness: N,N-Dimethyl-5-(pentyloxy)-1-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
55227-81-1 |
|---|---|
Formule moléculaire |
C17H23N3O2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N,N-dimethyl-5-pentoxy-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-4-5-9-12-22-16-13-15(17(21)19(2)3)18-20(16)14-10-7-6-8-11-14/h6-8,10-11,13H,4-5,9,12H2,1-3H3 |
Clé InChI |
OGBLRSUWNPZVTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


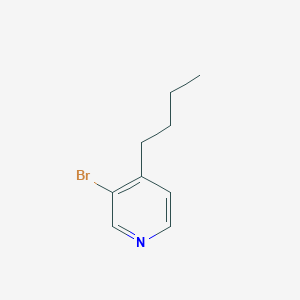
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
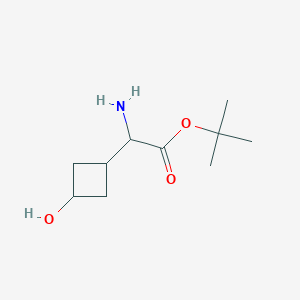
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
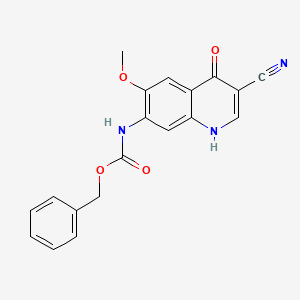
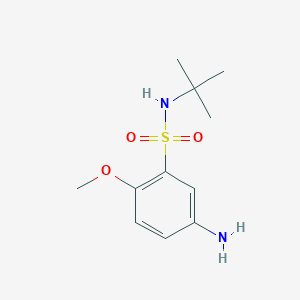
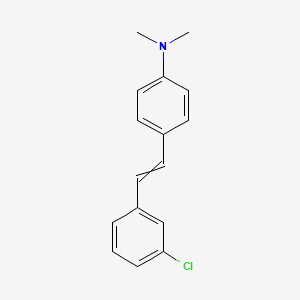
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)

